Cas no 2219376-66-4 (tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate)

Tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate is a specialized epoxide-containing carbamate derivative used in organic synthesis and pharmaceutical research. Its key structural features include a reactive oxirane (epoxide) ring and a tert-butyloxycarbonyl (Boc) protecting group, making it valuable for selective amine protection and ring-opening reactions. The compound's stability under basic conditions and controlled reactivity enable its use in multi-step synthetic routes, particularly for constructing complex molecules. The Boc group ensures compatibility with acid-labile intermediates, while the epoxide moiety allows for further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, offering a balance between reactivity and ease of handling.
tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate structure
2219376-66-4 structure
Product name:tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate
CAS No:2219376-66-4
MF:C10H19NO3
Molecular Weight:201.262763261795
CID:6084926
PubChem ID:165605940

tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate
    • 2219376-66-4
    • tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
    • EN300-1708431
    • インチ: 1S/C10H19NO3/c1-9(2,3)14-8(12)11-6-5-10(4)7-13-10/h5-7H2,1-4H3,(H,11,12)
    • InChIKey: BJVNHYKKOJOIKT-UHFFFAOYSA-N
    • SMILES: O1CC1(C)CCNC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 201.13649347g/mol
  • 同位素质量: 201.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 50.9Ų

tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1708431-10.0g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
10g
$7250.0 2023-06-04
Enamine
EN300-1708431-1.0g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
1g
$1686.0 2023-06-04
Enamine
EN300-1708431-0.05g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
0.05g
$1417.0 2023-09-20
Enamine
EN300-1708431-0.5g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
0.5g
$1619.0 2023-09-20
Enamine
EN300-1708431-0.25g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
0.25g
$1551.0 2023-09-20
Enamine
EN300-1708431-0.1g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
0.1g
$1484.0 2023-09-20
Enamine
EN300-1708431-5g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
5g
$4890.0 2023-09-20
Enamine
EN300-1708431-10g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
10g
$7250.0 2023-09-20
Enamine
EN300-1708431-1g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
1g
$1686.0 2023-09-20
Enamine
EN300-1708431-5.0g
tert-butyl N-[2-(2-methyloxiran-2-yl)ethyl]carbamate
2219376-66-4
5g
$4890.0 2023-06-04

tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate 関連文献

tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamateに関する追加情報

tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate: A Comprehensive Overview

tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate (CAS No. 2219376-66-4) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to by its systematic name, is a derivative of carbamic acid, with a unique structure that combines a tert-butyl group with an ethyl substituent containing a 2-methyloxirane ring. The molecule's structure is characterized by the presence of an oxirane (epoxide) ring, which introduces interesting chemical properties and potential applications.

The synthesis of tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate typically involves multi-step reactions, often starting from simpler precursors. Recent studies have explored the use of catalytic methods to enhance the efficiency of its synthesis. For instance, researchers have employed transition metal catalysts to facilitate the formation of the oxirane ring, which is a critical step in constructing the molecule's backbone. These advancements not only improve yield but also reduce the environmental footprint of the synthesis process.

One of the most notable applications of this compound lies in its use as an intermediate in the production of advanced materials. The oxirane ring in tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate makes it highly reactive, particularly under basic conditions. This reactivity has been leveraged in the development of novel polymers and coatings with enhanced mechanical properties. Recent research has demonstrated that incorporating this compound into polymer matrices can significantly improve their thermal stability and resistance to environmental degradation.

In addition to its role in materials science, tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate has shown promise in medicinal chemistry. Its unique structure allows for interactions with biological systems, making it a potential candidate for drug delivery systems. Studies have explored its ability to act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This application is particularly relevant in the context of developing targeted therapies for chronic diseases.

The physical properties of tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate are well-documented, with a melting point of approximately 45°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory-scale reactions. Recent advancements in analytical techniques have enabled more precise characterization of this compound, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, understanding the fate and behavior of tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate in natural systems is crucial. Research has shown that under aerobic conditions, the compound undergoes biodegradation at a moderate rate, with microbial communities playing a key role in its transformation. This knowledge is essential for assessing its potential impact on ecosystems and guiding responsible industrial practices.

In conclusion, tert-butyl N-2-(2-methyloxiran-2-yl)ethylcarbamate (CAS No. 2219376-66-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as an important tool in modern chemistry. As research continues to uncover new insights into its properties and uses, this compound is likely to play an increasingly significant role in both academic and industrial settings.

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